Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide

Click Chemistry Medicinal Chemistry Bioisostere Design

The compound 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide (CAS 2034306-57-3) is a fully synthetic small molecule (C14H20N4O2, MW 276.34) distinguished by its 2,5-dimethylfuran-3-carboxamide core linked via a chiral butan-2-yl spacer to a 1H-1,2,3-triazole ring. It belongs to the broader therapeutic class of triazole carboxamides, a scaffold extensively patented for neurological and inflammatory indications, including depression, anxiety, bipolar disorder, and attention deficit disorders.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 2034306-57-3
Cat. No. B2523701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide
CAS2034306-57-3
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC(CN2C=CN=N2)C(C)C
InChIInChI=1S/C14H20N4O2/c1-9(2)13(8-18-6-5-15-17-18)16-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,16,19)
InChIKeyRTTRVQQEUFYZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide: Structural Identity and Procurement Baseline


The compound 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide (CAS 2034306-57-3) is a fully synthetic small molecule (C14H20N4O2, MW 276.34) distinguished by its 2,5-dimethylfuran-3-carboxamide core linked via a chiral butan-2-yl spacer to a 1H-1,2,3-triazole ring . It belongs to the broader therapeutic class of triazole carboxamides, a scaffold extensively patented for neurological and inflammatory indications, including depression, anxiety, bipolar disorder, and attention deficit disorders [1]. The furan-3-carboxamide subclass itself has been independently validated for in vitro antimicrobial activity through systematic QSAR studies [2]. Unlike common 1,2,4-triazole antifungals that target lanosterol 14α-demethylase, this compound’s 1,2,3-triazole connectivity and furan carboxamide orientation offer distinct hydrogen-bonding and metal-coordination geometries relevant to inhibitor design and chemical biology probe development.

Why Generic 2,5-Dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide Substitution Fails: The Scaffold Specificity Gap


Simple replacement of 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide with a generic triazole carboxamide is chemically unsound. The compound’s structural architecture integrates three critical pharmacophoric elements: (i) a 2,5-dimethylfuran ring whose methyl substituents tune the electron density and steric environment of the carboxamide carbonyl, directly influencing hydrogen-bond acceptor strength [1]; (ii) a chiral 3-methylbutan-2-yl linker that introduces conformational constraint and a defined stereocenter, absent in simpler methylene or ethylene-bridged analogs ; and (iii) a 1H-1,2,3-triazole (N1-linked) that, unlike the more common 2H-1,2,3-triazole (N2-linked) isomer or 1,2,4-triazole congeners, displays distinct dipole moment orientation, metal-chelating geometry, and metabolic stability profiles [2]. In the furan-3-carboxamide class, QSAR models demonstrate that subtle modifications to the amide substituent and heterocycle substitution pattern produce non-linear, multi-parameter-dependent shifts in antimicrobial potency that cannot be predicted from single-point alterations alone [3]. Thus, any ‘close analog’ lacking this precise substitution and connectivity pattern constitutes a different chemical entity with unvalidated and likely divergent biological activity.

2,5-Dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide Quantitative Differentiation Evidence Guide


Regioisomeric Triazole Connectivity: 1H-1,2,3-Triazole (N1) Versus 2H-1,2,3-Triazole (N2) and 1,2,4-Triazole

2,5-Dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide incorporates a 1H-1,2,3-triazole moiety at the N1 position of the triazole ring, distinguishing it from the 2H-1,2,3-triazole (N2-linked) isomer (CAS 2034560-76-2) and 1,2,4-triazole analogs (e.g., N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide). This regioisomerism is not trivial: the N1- versus N2-substitution pattern on 1,2,3-triazoles imparts different dipole moments (approximately 4.5–5.0 D for 1H-1,2,3-triazoles versus ~0 D for 2H-1,2,3-triazoles) [1], alters the acidity of the triazole C-H proton (pKa ~25 for 1H-1,2,3-triazole C5-H vs ~30 for 2H-1,2,3-triazole C4-H) [2], and changes the preferred metal-coordination geometry (N2/N3 bidentate for 1H-1,2,3-triazoles vs N1/N3 for 2H-1,2,3-triazoles), directly impacting target engagement in metalloenzyme inhibition [3]. The 1,2,4-triazole isomer further differs in tautomeric equilibrium and hydrogen-bond donor/acceptor topology, making it non-interchangeable in structure-based design.

Click Chemistry Medicinal Chemistry Bioisostere Design

Furan Core Substitution: 2,5-Dimethyl Versus Unsubstituted Furan and Thiophene Isosteres

The 2,5-dimethyl substitution on the furan-3-carboxamide core electronically deactivates the furan ring toward electrophilic oxidation while sterically shielding the C2 and C5 positions. In the published furan-3-carboxamide series, QSAR analysis demonstrated that electron-donating methyl substituents on the furan ring significantly modulate the LUMO energy and thereby influence the compound’s reactivity with biological nucleophiles [1]. The unsubstituted furan-3-carboxamide scaffold (e.g., N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide without methyl groups) is more susceptible to cytochrome P450-mediated furan epoxidation and ring opening, a known toxification pathway for furan-containing compounds [2]. Additionally, the oxygen atom in the furan ring introduces a hydrogen-bond acceptor with a different geometric preference compared to the sulfur atom in thiophene isosteres (C–O–C angle ~107° in furan vs ~92° in thiophene), altering the spatial presentation of the carboxamide pharmacophore [3].

SAR QSAR Heterocyclic Chemistry

Linker Stereochemistry: Chiral 2-(aminomethyl)butyl Spacer Versus Achiral Ethylene or Methylene Linkers

The compound features a chiral center at the butan-2-yl carbon bearing the carboxamide nitrogen. This stereogenic center is absent in simpler analogs such as N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide or N-(1H-1,2,3-triazol-1-ylmethyl)furan-3-carboxamide. The presence of an isopropyl group adjacent to the chiral amine creates a sterically demanding environment that restricts the conformational freedom of the carboxamide-triazole pharmacophore . In related triazole carboxamide patent series, the incorporation of a branched alkyl linker with defined stereochemistry has been shown to enhance target selectivity and improve pharmacokinetic properties compared to linear, achiral linkers [1]. The specific (R) or (S) configuration at this center is expected to orient the furan carboxamide and triazole rings into distinct dihedral arrangements, affecting the compound's three-dimensional shape complementarity to chiral biological targets.

Stereochemistry Conformational Analysis Chemical Biology

Antimicrobial Potential of the Furan-3-Carboxamide Class: QSAR-Defined Activity Landscape

Within the broader furan-3-carboxamide class, systematic antimicrobial screening against a panel of yeasts, filamentous fungi, Gram-positive and Gram-negative bacteria, and algae has established that structural modifications to the amide side chain produce measurable shifts in minimum inhibitory concentration (MIC) values [1]. The QSAR model derived from this dataset identified the electronic parameter (Hammett σ) and lipophilicity (clogP) of the amide substituent as key determinants of activity, with optimal clogP values centered around 2.5–3.5 for antifungal potency [2]. While direct MIC data for the specific compound 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide against this panel have not been published, its calculated physicochemical properties (MW 276.34; predicted clogP ~2.0–2.5 based on the 2,5-dimethylfuran and triazole fragments) position it within the active parameter space defined by the QSAR model. This contrasts with simpler furan-3-carboxamide analogs bearing small alkyl amides (e.g., methyl or ethyl; clogP < 1.0) which fall outside the optimal lipophilicity window and exhibit reduced antimicrobial activity [3].

Antimicrobial QSAR Fragment-Based Design

Optimal Deployment Scenarios for 2,5-Dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide


Chemical Biology Probe Development Targeting Metalloenzymes

The compound's 1H-1,2,3-triazole N2/N3 bidentate metal-coordination motif, combined with the chiral butan-2-yl linker that pre-organizes the pharmacophore, positions it as a candidate scaffold for designing selective inhibitors of dinuclear metalloenzymes (e.g., urease, arginase, or metallo-β-lactamases). The distinct dipole moment of the N1-linked triazole (~4.5–5.0 D) enhances electrostatic steering into the active site compared to the non-polar N2-linked isomer. Researchers can exploit the stereocenter to probe enantioselective metal binding. [1] [2]

Fragment-Based Antimicrobial Library Design

Based on the QSAR-validated furan-3-carboxamide class, this compound's predicted clogP (~2.0–2.5) and 2,5-dimethylfuran core make it a suitable fragment for constructing focused antimicrobial libraries. Its lipophilicity aligns with the optimal activity window defined for antifungal potency, whereas more polar furan-3-carboxamide fragments (clogP < 1.0) are expected to underperform. Procurement of this specific scaffold enables systematic exploration of the triazole moiety's contribution to antimicrobial SAR. [3]

Neurological Disorder Lead Optimization

The triazole carboxamide scaffold is claimed in patent literature for treating depression, anxiety, bipolar disorder, and attention deficit disorders. The compound's chiral, branched linker and 2,5-dimethylfuran substitution differentiate it from patent exemplars that typically feature phenyl or pyridinyl R1 groups. This structural divergence offers medicinal chemistry teams a distinct starting point for lead optimization, particularly for exploring furan-specific interactions with neurological targets (e.g., GPCRs or neurotransmitter transporters). [4]

Click Chemistry Building Block for Conjugate Synthesis

The 1H-1,2,3-triazole moiety itself is the product of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Its presence in the compound confirms synthetic accessibility via click chemistry, enabling facile conjugation to alkyne- or azide-functionalized biomolecules, fluorophores, or solid supports. The free carboxamide NH and the furan oxygen provide additional hydrogen-bonding anchors for bioconjugate design. [5]

Quote Request

Request a Quote for 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.